molecular formula C6H13N B1422833 2-cyclopropyl-N-methylethanamine CAS No. 161353-92-0

2-cyclopropyl-N-methylethanamine

Cat. No. B1422833
M. Wt: 99.17 g/mol
InChI Key: ULELCQYQCBHXFY-UHFFFAOYSA-N
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Description

“2-cyclopropyl-N-methylethanamine” is an organic compound with the molecular formula C6H13N . It is also known by other names such as "2-cyclopropyl-N-methylethanimidamide hydrochloride" . It is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The molecular structure of “2-cyclopropyl-N-methylethanamine” consists of a cyclopropyl group attached to an ethyl group, which is further attached to a methylamine group.


Physical And Chemical Properties Analysis

“2-cyclopropyl-N-methylethanamine” has a molecular weight of 99.17 g/mol . It is typically stored at room temperature and has a physical form of oil .

Scientific Research Applications

Cyclopropanamine Compounds and Use Thereof

Cyclopropanamine compounds, including those similar to 2-cyclopropyl-N-methylethanamine, are being investigated for their potential in treating various CNS disorders. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme that demethylates lysines in histone 3, affecting gene expression. Such inhibitors are explored for therapeutic use in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Cyclopropyl Fragment in Drug Molecules

The cyclopropyl ring, a key component of 2-cyclopropyl-N-methylethanamine, is increasingly utilized in drug development. Its properties, such as coplanarity of carbon atoms and enhanced π-character of C-C bonds, contribute to the efficacy of drugs. These features can enhance drug potency and reduce off-target effects (Talele, 2016).

Synthesis and Applications of Cyclopropanamine Derivatives

Cyclopropanamine derivatives, including 2-cyclopropyl-N-methylethanamine, are synthesized and evaluated for various biological activities. These compounds can potentially inhibit enzymes like carbonic anhydrase and acetylcholinesterase, offering therapeutic benefits for diseases such as Alzheimer's and Parkinson's disease (Boztaş et al., 2019).

Cyclopropylamines as Mechanism-Based Inhibitors

Cyclopropylamines, including 2-cyclopropyl-N-methylethanamine, function as mechanism-based inhibitors of enzymes like monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). This makes them valuable in the treatment of depression and cancer, providing a structural scaffold for the design of selective inhibitors (Malcomson et al., 2015).

Cyclopropyl Scaffold in Marketed Drugs

The cyclopropyl scaffold, a component of 2-cyclopropyl-N-methylethanamine, is noted for its presence in many marketed drugs. It's sought after for its chemical properties and pharmacological activity, applicable in various therapeutic treatments like cancer, infection, and nervous system disorders (Sun et al., 2020).

Safety And Hazards

“2-cyclopropyl-N-methylethanamine” is classified with the signal word “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyclopropyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-7-5-4-6-2-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULELCQYQCBHXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopropylethyl)(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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